molecular formula C21H30N2O2 B12755195 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline CAS No. 113702-02-6

1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline

Cat. No.: B12755195
CAS No.: 113702-02-6
M. Wt: 342.5 g/mol
InChI Key: KETJBQNQBMTLIF-BOUCVHLYSA-N
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Description

1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common approach is the functionalization of the ergoline core through various organic reactions, such as alkylation, methylation, and hydroxylation. For instance, tert-butyl groups can be introduced using tert-butyl alcohol and strong acids like sulfuric acid or hydrochloric acid . Methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed for efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to better scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the methoxy group to a hydroxyl group.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex ergoline derivatives.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline is unique due to its specific combination of functional groups and its ergoline core structure. This combination imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

113702-02-6

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

[(6aR,9R)-4-tert-butyl-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C21H30N2O2/c1-20(2,3)23-12-15-9-18-21(25-5,10-14(13-24)11-22(18)4)16-7-6-8-17(23)19(15)16/h6-8,12,14,18,24H,9-11,13H2,1-5H3/t14-,18-,21?/m1/s1

InChI Key

KETJBQNQBMTLIF-BOUCVHLYSA-N

Isomeric SMILES

CC(C)(C)N1C=C2C[C@@H]3C(C[C@H](CN3C)CO)(C4=C2C1=CC=C4)OC

Canonical SMILES

CC(C)(C)N1C=C2CC3C(CC(CN3C)CO)(C4=C2C1=CC=C4)OC

Origin of Product

United States

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